2-(2,3,4-Trimethoxyphenyl)oxirane
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a 2,3,4-trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)oxirane typically involves the epoxidation of 2,3,4-trimethoxyphenyl-substituted alkenes. One common method is the reaction of 2,3,4-trimethoxyphenyl-substituted alkenes with peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- cis-2,3-Dimethyloxirane
- trans-2,3-Dimethyloxirane
- 1,2-Ethyloxirane
- 2-(Oxiran-2-yl)oxirane
- 2-tert-Butyloxirane
Uniqueness
2-(2,3,4-Trimethoxyphenyl)oxirane is unique due to the presence of the 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14O4 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-8-5-4-7(9-6-15-9)10(13-2)11(8)14-3/h4-5,9H,6H2,1-3H3 |
InChI Key |
MQKPQFOEBHSDIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CO2)OC)OC |
Origin of Product |
United States |
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